molecular formula C13H15BrN4S B6438590 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549019-23-8

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6438590
CAS No.: 2549019-23-8
M. Wt: 339.26 g/mol
InChI Key: NHVMUQZBUDGAJT-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a piperazine moiety

Preparation Methods

The synthesis of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiosemicarbazide with a suitable aldehyde or ketone in the presence of an oxidizing agent can yield the desired thiadiazole ring.

    Bromination: The introduction of the bromophenyl group can be achieved through bromination reactions. This step involves the reaction of a phenyl compound with bromine or a brominating agent under controlled conditions.

    Piperazine Derivatization: The final step involves the coupling of the bromophenyl and thiadiazole intermediates with piperazine. This can be accomplished through nucleophilic substitution reactions, where the piperazine acts as a nucleophile, attacking the electrophilic carbon of the bromophenyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activity.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new compounds with diverse properties.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:

    1-[(4-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine: This compound has a similar structure but with the bromine atom positioned differently on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine: The substitution of bromine with chlorine can affect the compound’s properties, including its reactivity and interactions with biological targets.

    1-[(3-bromophenyl)methyl]-4-(1,3,4-thiadiazol-2-yl)piperazine: This compound features a different thiadiazole ring, which can influence its chemical and biological behavior.

Properties

IUPAC Name

3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4S/c14-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)13-9-15-19-16-13/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVMUQZBUDGAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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